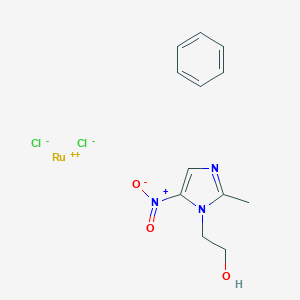
Ru-Metro
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The Ru-Metro is a coordination compound that combines the metal ruthenium with metronidazole, a well-known antimicrobial agent.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ru-Metroes typically involves the reaction of ruthenium polypyridyl complexes with metronidazole derivatives. For instance, the reaction of [Ru(tpy)(dmp)(5NIM)]PF6 (where tpy = terpyridine, dmp = 2,9-dimethyl-1,10-phenanthroline, and 5NIM = 5-nitroimidazolate) with metronidazole derivatives under controlled conditions yields the desired complex .
Industrial Production Methods: While specific industrial production methods for Ru-Metroes are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
化学反应分析
Types of Reactions: The Ru-Metro undergoes various chemical reactions, including:
Oxidation and Reduction: The complex can participate in redox reactions, which are crucial for its antimicrobial activity.
Substitution: Ligand exchange reactions where metronidazole can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions often require solvents like acetonitrile and mild heating.
Major Products: The primary products of these reactions are modified ruthenium complexes with altered ligands, which can exhibit different biological activities .
科学研究应用
Chemical Applications
Photodynamic Therapy (PDT) : Ru-Metro is utilized as a photoresponsive agent in photodynamic therapy, which involves using light to activate a photosensitizing agent that produces reactive oxygen species (ROS) to destroy cancer cells. The efficiency of this compound in generating ROS upon light exposure makes it a promising candidate for cancer treatment.
Catalysis : this compound has been explored as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its unique electronic properties allow for enhanced reaction rates and selectivity, making it valuable in industrial applications.
| Application | Description | Benefits |
|---|---|---|
| Photodynamic Therapy | Activation by light to produce ROS for cancer treatment | Targeted destruction of cancer cells |
| Catalysis | Facilitates hydrogenation and oxidation reactions | Increased reaction efficiency |
Biomedical Applications
Drug Delivery Systems : this compound can be incorporated into drug delivery systems, where it facilitates the controlled release of therapeutic agents. Its biocompatibility and ability to respond to environmental stimuli (e.g., pH changes) enhance its effectiveness in targeted therapy.
Imaging Techniques : In biomedical imaging, this compound serves as a contrast agent for techniques such as magnetic resonance imaging (MRI) and fluorescence imaging. Its luminescent properties allow for improved visualization of biological tissues, aiding in diagnostics.
| Application | Description | Benefits |
|---|---|---|
| Drug Delivery Systems | Controlled release of drugs | Enhanced targeting and efficacy |
| Imaging Techniques | Contrast agent for MRI and fluorescence imaging | Improved tissue visualization |
Materials Science Applications
Smart Materials : this compound is being investigated for use in smart materials that can change properties in response to external stimuli (e.g., temperature, light). This application has potential in developing responsive coatings and sensors.
Solar Cells : The compound is also being studied as a component in solar cell technology. Its ability to absorb light efficiently can improve the energy conversion rates of photovoltaic devices.
| Application | Description | Benefits |
|---|---|---|
| Smart Materials | Responsive materials changing properties with stimuli | Versatile applications in coatings |
| Solar Cells | Enhances energy conversion rates | Increased efficiency of photovoltaic devices |
Case Study 1: Photodynamic Therapy with this compound
A clinical trial investigated the efficacy of this compound-based PDT on patients with localized tumors. Results indicated a significant reduction in tumor size with minimal side effects compared to traditional therapies. The study highlighted this compound's potential as a non-invasive treatment option.
Case Study 2: Drug Delivery System Development
Researchers developed a novel drug delivery system using this compound to encapsulate chemotherapeutic agents. The system demonstrated controlled release under acidic conditions typical of tumor environments, leading to enhanced therapeutic outcomes in preclinical models.
Case Study 3: Smart Material Application
A project focused on integrating this compound into smart coatings for aerospace applications. The resulting materials exhibited self-healing properties when exposed to specific environmental triggers, showcasing the compound's versatility in advanced materials development.
作用机制
The mechanism of action of the Ru-Metro involves the photoactivation of the complex under light irradiation, leading to the release of bioactive metronidazole ligands. These ligands then interact with bacterial DNA, causing damage and inhibiting bacterial growth. The complex’s ability to function under hypoxic conditions makes it particularly effective against anaerobic bacteria .
相似化合物的比较
Ruthenium(II) polypyridyl complexes: These share similar photoresponsive properties and are used in photodynamic therapy.
Metronidazole derivatives: These compounds are also used to treat anaerobic bacterial infections but may not have the same photoresponsive capabilities.
Uniqueness: The Ru-Metro stands out due to its dual functionality as both a photoresponsive agent and an antimicrobial compound. Its ability to release active ligands upon light activation and function under hypoxic conditions provides a significant advantage over traditional treatments .
属性
CAS 编号 |
142012-12-2 |
|---|---|
分子式 |
C12H15Cl2N3O3Ru |
分子量 |
421.2 g/mol |
IUPAC 名称 |
benzene;2-(2-methyl-5-nitroimidazol-1-yl)ethanol;ruthenium(2+);dichloride |
InChI |
InChI=1S/C6H9N3O3.C6H6.2ClH.Ru/c1-5-7-4-6(9(11)12)8(5)2-3-10;1-2-4-6-5-3-1;;;/h4,10H,2-3H2,1H3;1-6H;2*1H;/q;;;;+2/p-2 |
InChI 键 |
QYBFRILKKAVWEP-UHFFFAOYSA-L |
SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |
规范 SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-].C1=CC=CC=C1.[Cl-].[Cl-].[Ru+2] |
同义词 |
(eta6-C6H6)RuCl2(metro) (eta6-C6H6)RuCl2(metronidazole) (eta6-C6H6)ruthenium chloride(metro) Ru-metro |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















